molecular formula C13H23N3O B1588569 N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 590424-05-8

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B1588569
M. Wt: 237.34 g/mol
InChI Key: XJHPZXZWUNAAEB-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the determination of properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Cancer Research and Imaging

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has been explored in the context of cancer research. A study by Wang et al. (2005) synthesized a derivative of this compound as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This derivative showed promise in the non-invasive imaging of cancer cells, which is crucial for cancer diagnosis and monitoring (Wang et al., 2005).

Anticancer Activity and Computational Chemistry

Al-Otaibi et al. (2022) conducted a study focusing on the chemical characteristics of a derivative of this compound, Sunitinib (DFDC), which exhibits antitumor activity. The research included conformational analysis, UV absorption studies, and docking simulations to understand its anticancer properties (Al-Otaibi et al., 2022).

Electrophysiological Studies

Research conducted by Hanna et al. (1989) synthesized heterocyclic analogues related to N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide and examined their antiarrhythmic activity. These compounds, including variants of the base compound, showed weak class I antiarrhythmic activity and were analyzed using molecular modeling techniques (Hanna et al., 1989).

Synthesis and Molecular Structure Analysis

A study by Singh et al. (2013) focused on the synthesis and spectral analyses of a related compound, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. The paper provided insights into its molecular structure and properties, contributing to the understanding of similar compounds (Singh et al., 2013).

Pharmacological Potential

Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides, including compounds structurally similar to N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. These compounds were explored for their potential pharmacological activities (Bijev et al., 2003).

Safety And Hazards

This involves a description of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed.


properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-5-16(6-2)8-7-14-13(17)12-10(3)9-15-11(12)4/h9,15H,5-8H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHPZXZWUNAAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447733
Record name N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

CAS RN

590424-05-8
Record name N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JQ Wang, KD Miller, GW Sledge, QH Zheng - Bioorganic & medicinal …, 2005 - Elsevier
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[ 18 F]fluoro-2-oxo-1, 2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, a new potential positron emission tomography …
Number of citations: 51 www.sciencedirect.com
J Hwang, N Haacke, L Borgelt, X Qiu, R Gasper… - European Journal of …, 2023 - Elsevier
Ribonuclease L (RNase L) plays a crucial role in an antiviral pathway of interferon-induced innate immunity by degrading RNAs to prevent viral replication. Modulating RNase L activity …
Number of citations: 2 www.sciencedirect.com
D Bensinger, D Stubba, A Cremer, V Kohl… - Journal of Medicinal …, 2019 - ACS Publications
The use of covalent irreversible binding inhibitors is an established concept for drug development. Usually, the discovery of new irreversible kinase inhibitors occurs serendipitously, …
Number of citations: 35 pubs.acs.org
Q Lv, X Pan, D Wang, Q Rong, B Ma, X Xie… - Journal of Medicinal …, 2021 - ACS Publications
Inhibiting the polarization or survival of tumor-associated macrophages through blocking CSF-1/CSF-1R signal transduction has become a promising strategy for cancer immunotherapy…
Number of citations: 10 pubs.acs.org
CJ Matheson, KA Casalvieri, DS Backos… - European journal of …, 2020 - Elsevier
AMP-activated protein kinase (AMPK) is a central metabolic regulator that promotes cancer growth and survival under hypoxia and plays a role in the maintenance of cancer stem cells. …
Number of citations: 17 www.sciencedirect.com
AT Liao, MB Chien, N Shenoy… - Blood, The Journal …, 2002 - ashpublications.org
Mutations in the proto-oncogene c-kit, including point mutations, deletions, or duplications in the negative regulatory juxtamembrane (JM) domain or point mutations in the catalytic …
Number of citations: 143 ashpublications.org
AK Wernimont, JD Artz, P Finerty Jr, YH Lin… - Nature structural & …, 2010 - nature.com
Calcium-dependent protein kinases (CDPKs) have pivotal roles in the calcium-signaling pathway in plants, ciliates and apicomplexan parasites and comprise a calmodulin-dependent …
Number of citations: 226 www.nature.com
JM Manley, MJ Kalman, BG Conway… - The Journal of …, 2003 - ACS Publications
A new synthesis of 3-[(4-amido)pyrrol-2-yl]-2-indolinones has been developed, where the amide side chain was installed prior to pyrrole formation. This strategy precludes the need to …
Number of citations: 115 pubs.acs.org
JC Henise - 2011 - search.proquest.com
A structure-based design strategy was used to transform a promiscuous oxindole kinase inhibitor scaffold into the first cysteine-reactive, irreversible inhibitors of the human centrosomal …
Number of citations: 2 search.proquest.com
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io

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